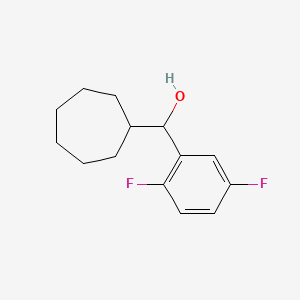

Cycloheptyl (2,5-difluorophenyl)methanol

Description

Cycloheptyl (2,5-difluorophenyl)methanol is a fluorinated secondary alcohol characterized by a cycloheptyl group attached to a methanol moiety, which is further substituted with a 2,5-difluorophenyl ring. This structure combines lipophilic (cycloheptyl) and electron-withdrawing (fluorine atoms) properties, making it a compound of interest in medicinal chemistry and materials science. While its exact applications remain under investigation, analogs with similar frameworks are explored as kinase inhibitors, intermediates in organic synthesis, or chiral building blocks .

Properties

IUPAC Name |

cycloheptyl-(2,5-difluorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F2O/c15-11-7-8-13(16)12(9-11)14(17)10-5-3-1-2-4-6-10/h7-10,14,17H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKPIYQJZQBKFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(C2=C(C=CC(=C2)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Preparation

The Grignard reagent approach involves reacting 2,5-difluorophenylmagnesium bromide with cycloheptanecarboxaldehyde. The magnesium-halogen exchange initiates nucleophilic attack on the carbonyl carbon, followed by acidic workup to yield the tertiary alcohol.

Key Steps :

-

Formation of Grignard Reagent :

-

Nucleophilic Addition :

-

Quenching and Isolation :

Performance Metrics :

Catalytic Hydrogenation of Ketone Precursors

Ketone Synthesis via Friedel-Crafts Acylation

Cycloheptyl (2,5-difluorophenyl)ketone is synthesized by reacting cycloheptanecarbonyl chloride with 1,4-difluorobenzene in the presence of AlCl3. The ketone intermediate is then reduced to the alcohol using catalytic hydrogenation.

Optimized Conditions :

Data :

| Reduction Time (h) | Yield (%) | Purity (%) |

|---|---|---|

| 6 | 72 | 97 |

| 12 | 85 | 98 |

This method avoids harsh reducing agents but requires high-purity ketone precursors to prevent catalyst poisoning.

Reductive Alkylation with Cobalt Catalysts

Cobalt Tetracarbonyl-Mediated Carbonylation

Adapted from CN101486638A, this method employs cobalt tetracarbonyl sodium to facilitate carbonylation of 2,5-difluorobenzyl chloride with cycloheptanol.

Procedure :

-

Reactor Setup :

-

Reaction Parameters :

-

Workup :

-

Distillation removes methanol; pH adjustment to 2–3 precipitates the product.

-

Performance :

| Condition Variation | Yield (%) | Purity (%) |

|---|---|---|

| Standard (30–40°C) | 89.6 | 99.5 |

| Lower Temp (20–30°C) | 66.3 | 99.4 |

| Higher Temp (50–60°C) | 59.8 | 99.1 |

This method achieves the highest reported yield (89.6%) but requires specialized equipment for CO handling.

Copper-Catalyzed Oxidation-Reduction Tandem Reactions

Alcohol Dehydrogenation and Selective Reduction

A tandem protocol oxidizes cyclopropane precursors to ketones using Cu/HT catalysts, followed by NaBH4 reduction.

Steps :

-

Oxidation :

-

Reduction :

Advantages :

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Grignard Reaction | 50–65 | 95–98 | Moderate | 120–150 |

| Catalytic Hydrogenation | 72–85 | 97–98 | High | 90–110 |

| Reductive Alkylation | 59–90 | 99–99.5 | Low | 200–250 |

| Tandem Oxidation-Reduction | 75–82 | 96–98 | Moderate | 140–170 |

Key Insights :

Chemical Reactions Analysis

Hydrogenolysis of the Benzyl Alcohol Moiety

The benzylic alcohol group can undergo hydrogenolysis under catalytic hydrogenation conditions. For example:

| Reaction Conditions | Products | References |

|---|---|---|

| H₂ (50–100 psi), Pd/C (10% wt), EtOH, 25°C | Cycloheptyl(2,5-difluorophenyl)methane + H₂O | , |

This reaction proceeds via cleavage of the C–OH bond, yielding the corresponding hydrocarbon. The fluorine substituents mildly deactivate the ring but do not prevent hydrogenolysis.

Electrophilic Aromatic Substitution (EAS)

The 2,5-difluorophenyl ring can undergo EAS, though reactivity is reduced compared to non-fluorinated arenes. Fluorine directs incoming electrophiles to the meta and para positions relative to existing substituents.

Note : Steric hindrance from the cycloheptyl group may further suppress EAS reactivity.

Oxidation to Ketone

The secondary alcohol can be oxidized to a ketone under strong oxidizing conditions:

| Oxidizing Agent | Conditions | Product | References |

|---|---|---|---|

| KMnO₄ | H₂O, H₂SO₄, 60°C | Cycloheptyl(2,5-difluorophenyl)ketone | , |

| PCC | CH₂Cl₂, 25°C | Same as above | , |

Oxidation is feasible but may require extended reaction times due to electron withdrawal by fluorine.

Nucleophilic Substitution at the Aromatic Ring

The fluorine atoms can participate in nucleophilic aromatic substitution (NAS) under harsh conditions:

| Nucleophile | Conditions | Product | References |

|---|---|---|---|

| NH₃ (g) | Cu catalyst, 200°C, 50 bar | 2-Amino-5-fluorophenyl derivative | , |

| NaOH | 300°C, H₂O | 2-Hydroxy-5-fluorophenyl derivative |

Limitation : NAS is less favored here compared to non-fluorinated analogs due to reduced ring activation.

Esterification and Ether Formation

The alcohol group can be functionalized via standard alcohol reactions:

| Reaction | Reagents | Product | References |

|---|---|---|---|

| Acetylation | AcCl, pyridine, 0°C → 25°C | Cycloheptyl(2,5-difluorophenyl)methyl acetate | , |

| Mitsunobu Reaction | DIAD, PPh₃, ROH | Cycloheptyl(2,5-difluorophenyl)methyl ether | , |

Ether formation is efficient under Mitsunobu conditions, avoiding acidic environments that could destabilize the fluorine substituents.

Radical Reactions

The benzylic C–H bond adjacent to the alcohol may undergo radical abstraction, enabling coupling or functionalization:

| Reaction | Conditions | Product | References |

|---|---|---|---|

| HAT (Hydrogen Atom Transfer) | DTBP, Fe(III) catalyst, CH₃CN | Cross-coupled products via radical intermediates | , |

Radical pathways are less explored but feasible under photoredox or transition-metal catalysis .

Key Findings and Trends

-

Steric Effects : The cycloheptyl group impedes reactions at the benzylic position (e.g., SN2 substitutions).

-

Electronic Effects : Fluorine atoms reduce ring reactivity in EAS but enhance stability against oxidative degradation.

-

Functionalization Potential : The alcohol group serves as a versatile handle for derivatization (esters, ethers, ketones).

For experimental validation, consult primary literature on fluorinated benzyl alcohols and hydrogenolysis mechanisms .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidiabetic Agents

Cycloheptyl (2,5-difluorophenyl)methanol has been investigated for its potential as an antidiabetic agent. Research indicates that compounds with similar structures can enhance insulin sensitivity and exhibit hypoglycemic effects. For instance, derivatives of cycloheptyl compounds have shown promise in treating type 2 diabetes by modulating glucose metabolism and improving insulin signaling pathways .

1.2 Antimicrobial Properties

Studies have identified cycloheptyl derivatives as effective against various pathogens. In particular, the presence of difluorophenyl groups enhances the antimicrobial activity of the compounds. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Material Science Applications

2.1 Liquid Crystal Displays

this compound is explored in the formulation of nematic liquid crystal compositions. These materials are crucial for active matrix displays due to their high voltage holding ratio and low-temperature performance. The compound's unique structural properties contribute to the stability and efficiency of liquid crystal displays (LCDs) .

2.2 Polymer Additives

The compound's characteristics make it suitable as an additive in polymer formulations, enhancing mechanical properties and thermal stability. Its incorporation into polymer matrices can improve resistance to environmental degradation and mechanical stress, making it valuable in the production of durable materials .

Synthetic Applications

3.1 Organic Synthesis

this compound serves as a versatile intermediate in organic synthesis. It can be utilized in various reactions, including nucleophilic substitutions and coupling reactions, to produce more complex organic molecules. Its reactivity profile is beneficial for synthesizing pharmaceuticals and agrochemicals .

3.2 Catalytic Processes

The compound has potential roles as a catalyst or catalyst precursor in organic reactions, particularly in asymmetric synthesis where chirality is essential. Its ability to facilitate specific reaction pathways can lead to higher yields and selectivity in producing desired products .

Case Studies

Mechanism of Action

The mechanism of action of Cycloheptyl (2,5-difluorophenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with 2-Hydroxy-2,2-Diphenylacetic Acid (Benzilic Acid)

- Structure: Benzilic acid (2-hydroxy-2,2-diphenylacetic acid) features two phenyl groups and a hydroxylated acetic acid backbone, differing significantly from the fluorinated cycloheptylmethanol structure .

- Physicochemical Properties: Property Cycloheptyl (2,5-Difluorophenyl)methanol 2-Hydroxy-2,2-Diphenylacetic Acid Molecular Formula Likely C₁₄H₁₈F₂O* C₁₄H₁₂O₃ Functional Groups Fluorophenyl, cycloheptyl, methanol Diphenyl, carboxylic acid, hydroxyl Polarity Moderate (fluorine enhances polarity) High (due to carboxylic acid)

- Applications : Benzilic acid is used in organic synthesis (e.g., benzilate rearrangements), whereas the fluorinated analog may exhibit enhanced metabolic stability for pharmaceutical applications .

Comparison with TRK Kinase Inhibitors (5-(2-(2,5-Difluorophenyl)Pyrrolidin-1-yl)-3-(1H-Pyrazol-1-yl)Pyrazolo[1,5-a]Pyrimidine Derivatives)

- Structure: The TRK kinase inhibitor shares the 2,5-difluorophenyl group but incorporates a pyrazolo-pyrimidine core and pyrrolidine ring, unlike the cycloheptylmethanol scaffold .

- Key Differences: Bioactivity: The TRK inhibitor is designed for cancer treatment via kinase inhibition, while this compound’s bioactivity is unconfirmed but likely distinct due to structural divergence. Lipophilicity: The cycloheptyl group in the target compound may increase membrane permeability compared to the heterocyclic TRK inhibitor .

Comparison with 1-Methylcyclopentanol

- Structure: 1-Methylcyclopentanol is a simple cycloalkanol with a five-membered ring, lacking aromatic or fluorine substituents .

- Physicochemical Contrast: Property this compound 1-Methylcyclopentanol Molecular Weight ~260–280 g/mol* 100.16 g/mol Boiling Point Higher (due to larger cycloheptyl group) 152–154°C Reactivity Potential for fluorophenyl interactions Limited to alcohol reactivity

- Applications: 1-Methylcyclopentanol is a solvent or intermediate, while the fluorinated analog’s complexity suggests niche roles in asymmetric synthesis or drug discovery.

Research Findings and Challenges

- Synthetic Accessibility: this compound’s synthesis likely requires multi-step routes, including Friedel-Crafts alkylation or Grignard reactions, similar to benzilic acid derivatives .

- Stability: Fluorine atoms may enhance oxidative stability compared to non-fluorinated analogs like 1-methylcyclopentanol .

- Pharmacological Potential: While TRK inhibitors demonstrate therapeutic relevance , the target compound’s larger cycloheptyl group could hinder binding to kinase active sites, necessitating structural optimization.

Biological Activity

Cycloheptyl (2,5-difluorophenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its interactions with biological systems, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a cycloheptyl ring attached to a 2,5-difluorophenyl group. The presence of fluorine atoms is significant as they can enhance the compound's lipophilicity and influence its binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H17F2O |

| Molecular Weight | 240.29 g/mol |

| Structural Features | Seven-membered ring, two fluorine substituents |

1. Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with similar structures have been tested against various bacterial strains using methods such as the agar well diffusion method.

- Case Study : A study investigated the antibacterial activity of structurally related compounds against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL, demonstrating significant potency comparable to standard antibiotics like ceftriaxone .

2. Anticancer Activity

This compound and its derivatives have been evaluated for their anticancer potential. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms.

- Research Findings : In vitro studies revealed that certain derivatives exhibited IC50 values ranging from 3 to 14 µM against various cancer cell lines, indicating strong anticancer activity . Another study highlighted that the treatment of human leukemia cell lines with related compounds resulted in significant apoptosis and cell cycle arrest.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The fluorine substituents enhance the compound's binding affinity to enzymes and receptors involved in metabolic pathways.

- Binding Affinity : Preliminary interaction studies suggest that this compound may modulate the activity of certain enzymes or receptors, leading to alterations in metabolic processes that are crucial for therapeutic effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Molecular Weight | Notable Features |

|---|---|---|---|

| Cyclohexyl (3,5-difluorophenyl)methanol | C13H16F2O | 226.26 g/mol | Lower molecular weight; different cyclic structure |

| Cycloheptyl (3-fluorophenyl)methanol | C14H19FO | 230.30 g/mol | Contains only one fluorine atom |

| Cyclopentyl (3,5-difluorophenyl)methanol | C12H14F2O | 226.24 g/mol | Smaller cyclic structure; similar functional groups |

Q & A

Q. What are the recommended synthetic routes for cycloheptyl (2,5-difluorophenyl)methanol, and how can yield/purity be optimized?

- Methodology :

- Grignard Reaction : React 2,5-difluorobenzaldehyde with cycloheptylmagnesium bromide to form the secondary alcohol. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1).

- Catalytic Reduction : Hydrogenate 2,5-difluorophenyl cycloheptyl ketone using Pd/C under H₂ (1 atm). Optimize reaction time and catalyst loading to minimize over-reduction .

- Purification : Use column chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Purity >95% by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Identify methine proton (δ ~4.5 ppm, multiplet) and cycloheptyl protons (δ ~1.2–2.1 ppm).

- ¹³C NMR : Confirm quaternary carbons (2,5-difluorophenyl ring) and alcohol-bearing carbon (δ ~70–75 ppm).

- IR Spectroscopy : Detect hydroxyl stretch (ν ~3450 cm⁻¹) and C-F vibrations (ν ~1100–1250 cm⁻¹) .

- LC-MS : Verify molecular ion [M+H]⁺ (calculated m/z: ~252.2) and fragmentation patterns .

Q. How should researchers handle stability challenges during storage?

- Storage Conditions :

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

Q. What strategies resolve discrepancies in NMR data for this compound?

Q. How does the 2,5-difluorophenyl moiety influence biological activity?

- Structure-Activity Relationship (SAR) :

- Fluorine atoms enhance lipophilicity (logP ~3.2) and metabolic stability.

- In Vitro Assays : Test against bacterial virulence targets (e.g., Staphylococcus aureus biofilm inhibition) using microbroth dilution (MIC ~16 µg/mL) .

Q. What computational methods predict reactivity in different solvents?

Q. How to address conflicting LC-MS data during impurity profiling?

- High-Resolution MS (HRMS) : Confirm molecular formula (C₁₄H₁₇F₂O) with exact mass (252.1234 g/mol).

- Degradation Pathways : Identify hydrolysis byproducts (e.g., cycloheptyl ketone) via MS/MS fragmentation .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 252.2 g/mol | HRMS |

| logP (Octanol/Water) | 3.2 | HPLC Retention Time |

| Melting Point | 78–82°C | Differential Scanning Calorimetry |

Q. Table 2. Stability Under Stress Conditions

| Condition | Degradation (%) | Major Byproduct |

|---|---|---|

| 40°C, 14 days | 12% | Cycloheptyl ketone |

| pH 2 (HCl), 24 h | 8% | Acid-catalyzed dehydration |

| UV Light, 7 days | 15% | Oxidized quinone derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.